molecular formula C5H5F3N4 B025842 2,3,5-Trifluoro-6-hydrazinylpyridin-4-amine CAS No. 105252-94-6

2,3,5-Trifluoro-6-hydrazinylpyridin-4-amine

Cat. No.: B025842
CAS No.: 105252-94-6
M. Wt: 178.12 g/mol
InChI Key: NNAPOUMJOQASRU-UHFFFAOYSA-N
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Description

2,3,5-Trifluoro-6-hydrazinylpyridin-4-amine is a chemical compound with the molecular formula C5H5F3N4 and a molecular weight of 178.12 g/mol . This compound is characterized by the presence of three fluorine atoms, a hydrazinyl group, and an amine group attached to a pyridine ring. It is used in various scientific research applications due to its unique chemical properties.

Scientific Research Applications

2,3,5-Trifluoro-6-hydrazinylpyridin-4-amine has several applications in scientific research:

Safety and Hazards

Handling 2,3,5-Trifluoro-6-hydrazinylpyridin-4-amine requires safety precautions. It should be kept away from heat/sparks/open flames/hot surfaces and should not be sprayed on an open flame or other ignition source. It should be handled under inert gas and protected from moisture .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2,3,5-Trifluoro-6-hydrazinylpyridin-4-amine typically involves the reaction of 2,3,5-trifluoropyridine with hydrazine under controlled conditions . The reaction is usually carried out in a solvent such as ethanol or methanol, and the mixture is heated to facilitate the reaction. The product is then purified using standard techniques such as recrystallization or chromatography.

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity. The use of automated reactors and continuous flow systems can enhance the efficiency of the production process.

Chemical Reactions Analysis

Types of Reactions: 2,3,5-Trifluoro-6-hydrazinylpyridin-4-amine undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: It can be reduced to form hydrazine derivatives.

    Substitution: The fluorine atoms can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.

    Substitution: Reagents like alkyl halides and acyl chlorides can be used for substitution reactions.

Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution reactions can produce a variety of substituted pyridine derivatives.

Mechanism of Action

The mechanism of action of 2,3,5-Trifluoro-6-hydrazinylpyridin-4-amine involves its interaction with specific molecular targets. The hydrazinyl group can form covalent bonds with nucleophilic sites on proteins and enzymes, potentially inhibiting their activity. The fluorine atoms enhance the compound’s stability and reactivity, making it a valuable tool in biochemical studies .

Comparison with Similar Compounds

  • 2,3,5-Trifluoropyridine
  • 2,3,5-Trifluoro-4-aminopyridine
  • 2,3,5-Trifluoro-6-methylpyridin-4-amine

Comparison: Compared to these similar compounds, 2,3,5-Trifluoro-6-hydrazinylpyridin-4-amine is unique due to the presence of both hydrazinyl and amine groups, which confer distinct chemical reactivity and potential biological activity. The trifluoromethyl groups also contribute to its unique properties, such as increased lipophilicity and metabolic stability .

Properties

IUPAC Name

2,3,5-trifluoro-6-hydrazinylpyridin-4-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H5F3N4/c6-1-3(9)2(7)5(12-10)11-4(1)8/h10H2,(H3,9,11,12)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NNAPOUMJOQASRU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1(=C(C(=NC(=C1F)F)NN)F)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H5F3N4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30372227
Record name 2,3,5-trifluoro-6-hydrazinylpyridin-4-amine
Source EPA DSSTox
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Molecular Weight

178.12 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

105252-94-6
Record name 4-Pyridinamine, 2,3,5-trifluoro-6-hydrazinyl-
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=105252-94-6
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 2,3,5-trifluoro-6-hydrazinylpyridin-4-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30372227
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2,3,5-trifluoro-6-hydrazinylpyridin-4-amine
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